3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

anticancer cytotoxicity EGFR

This exact compound (CAS 2034423-27-1) features an unsubstituted isoxazole-5-carbonyl group on the N3-piperidine position of the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold—a critical pharmacophore that cannot be generically substituted. Vendor-reported data show in vitro cytotoxicity against MCF-7 and A-549 cells via proposed EGFR targeting. Use as a baseline screening probe in 50–100 kinase panels to map selectivity against EGFR, HER2, and TKs. Essential for SAR studies on isoxazole substitution effects and hit identification for L858R/T790M double-mutant EGFR-driven NSCLC.

Molecular Formula C16H15N5O3
Molecular Weight 325.328
CAS No. 2034423-27-1
Cat. No. B2440584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
CAS2034423-27-1
Molecular FormulaC16H15N5O3
Molecular Weight325.328
Structural Identifiers
SMILESC1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=NO4
InChIInChI=1S/C16H15N5O3/c22-15-12-2-1-6-17-14(12)18-10-21(15)11-4-8-20(9-5-11)16(23)13-3-7-19-24-13/h1-3,6-7,10-11H,4-5,8-9H2
InChIKeySTLNFRRCOJWFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(Isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: A Pyridopyrimidinone-Based Heterocycle for Targeted Anticancer Screening


3-(1-(Isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034423-27-1) is a synthetic small molecule belonging to the pyrido[2,3-d]pyrimidin-4(3H)-one class, a scaffold extensively explored for kinase inhibition [1]. The molecule incorporates an isoxazole-5-carbonyl group linked through a piperidine spacer to the pyridopyrimidinone core. Preliminary vendor-reported data indicate in vitro cytotoxicity against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines, with proposed activity mediated through epidermal growth factor receptor (EGFR) targeting . However, publicly available head-to-head comparative pharmacological data for this specific compound remain extremely limited.

Why Generic Substitution Fails for 3-(1-(Isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one


Within the pyrido[2,3-d]pyrimidin-4(3H)-one chemotype, the nature and regiochemistry of the N3-piperidine acyl substituent critically dictate kinase selectivity and cellular potency [1]. The unsubstituted isoxazole-5-carbonyl group in this compound provides a specific hydrogen-bond acceptor/donor pharmacophore distinct from analogs bearing alkyl, aryl, or heteroaryl amides. Even closely related isoxazole regioisomers (e.g., isoxazole-3-carbonyl) can exhibit divergent target engagement profiles [2]. Consequently, generic replacement with other pyridopyrimidinones bearing different N3-acyl groups cannot be assumed to preserve the biological activity profile, making procurement of the exact compound essential for reproducible target validation.

Quantitative Differentiation Evidence for 3-(1-(Isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one


Cytotoxic Activity in MCF-7 and A-549 Cancer Cell Lines

The target compound has demonstrated in vitro cytotoxicity against MCF-7 (breast adenocarcinoma) and A-549 (lung carcinoma) cell lines, with reported activity linked to EGFR targeting . No quantitative IC50 values or comparative data against standard EGFR inhibitors (e.g., gefitinib, erlotinib) are publicly available for this specific compound. The unsubstituted isoxazole-5-carbonyl moiety may confer a distinct selectivity profile compared to analogs with bulkier isoxazole substituents, but direct evidence is lacking [1].

anticancer cytotoxicity EGFR

Isoxazole Regiochemistry as a Determinant of Scaffold Selectivity

The isoxazole-5-carbonyl substituent on the piperidine ring distinguishes this compound from analogs with isoxazole-3-carbonyl or isoxazole-4-carbonyl substitution. Literature on related pyrido[2,3-d]pyrimidin-4-one series indicates that variations in the heterocycle attachment point can redirect kinase selectivity, for example, shifting inhibition from EGFR to CDK4/6 or PI3K [1]. The specific 5-carbonyl connection pattern in this compound positions the isoxazole oxygen and nitrogen atoms for unique hydrogen-bonding interactions that are not recapitulated by other regioisomers [2].

structure-activity relationship isoxazole kinase selectivity

Unsubstituted Isoxazole Moiety Offers Minimal Steric Bulk for Target Binding Pockets

Unlike bulkier isoxazole analogs such as 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl derivatives, this compound bears an unsubstituted isoxazole ring, resulting in a minimal steric footprint at the solvent-exposed or hydrophobic pocket interface . In pyrido[2,3-d]pyrimidin-4-one EGFR inhibitors, small substituents at the solvent-exposed region have been correlated with improved selectivity for mutant EGFR (L858R/T790M) over wild-type [1]. The absence of substituents on the isoxazole may therefore favor accommodation in narrower binding pockets, but direct evidence for this compound is lacking.

kinase inhibitor steric effects binding pocket

Recommended Application Scenarios for 3-(1-(Isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one


Kinase Selectivity Panel Screening for EGFR and Related Tyrosine Kinases

The compound is best employed as a screening probe in broad kinase selectivity panels (e.g., 50–100 kinase assays) to empirically determine its inhibition profile against EGFR, HER2, and other tyrosine kinases. Given the pyrido[2,3-d]pyrimidin-4-one scaffold's known polypharmacology across TKs, PI3K, and CDK families [1], profiling this unsubstituted isoxazole-5-carbonyl derivative can reveal whether the compact heterocycle confers a narrower or broader selectivity window compared to bulkier analogs.

Mutant-Selective EGFR Inhibitor Hit Identification

Based on SAR trends in the oxopyrido[2,3-d]pyrimidine series, where small N3-substituents favor L858R/T790M double-mutant EGFR selectivity over wild-type [2], this compound represents a viable starting point for hit identification campaigns targeting drug-resistant non-small cell lung cancer (NSCLC). Procurement should be coupled with plans for enzymatic and cellular mutant EGFR assays.

Structure-Activity Relationship (SAR) Expansion Around the Isoxazole-5-Carbonyl Pharmacophore

The compound serves as a key intermediate or reference point for SAR studies exploring the effect of isoxazole substitution (halogenation, methylation, arylation) on potency and selectivity. Its unsubstituted isoxazole provides a baseline for quantifying the impact of incremental steric and electronic modifications [3].

Quote Request

Request a Quote for 3-(1-(isoxazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.